[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid
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Overview
Description
[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid typically involves the reaction of 4-chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl bromide with a boron-containing reagent under specific conditions. One common method includes the use of palladium-catalyzed borylation reactions, where the bromide compound is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid primarily undergoes Suzuki–Miyaura coupling reactions, which are a type of cross-coupling reaction. This compound can also participate in other reactions such as oxidation and substitution .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent (like toluene or ethanol).
Substitution: Involves nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Chemistry
In chemistry, [4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid is widely used as a reagent in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine
In biological and medical research, this compound is used to synthesize molecules that can act as inhibitors or modulators of biological pathways. Its derivatives have been explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of high-performance materials has made it a key component in various manufacturing processes .
Mechanism of Action
The mechanism of action of [4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions but lacks the additional functional groups that enhance reactivity and specificity.
4-Bromo-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenylboronic Acid: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity in certain reactions.
Uniqueness
The unique combination of functional groups in [4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid provides enhanced reactivity and selectivity in various chemical reactions. Its trifluoromethyl group, in particular, imparts unique electronic properties that can influence the outcome of reactions .
Properties
IUPAC Name |
[4-chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BClF3NO3/c15-11-4-9(13(16,17)18)10(14(20)21)5-12(11)22-7-8-2-1-3-19-6-8/h1-6,20-21H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKFKIXASCXOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C(F)(F)F)Cl)OCC2=CN=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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